methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate
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Overview
Description
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the methylation of the pyrazole ring to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
- 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester
- 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
METHYL 1-METHYL-5-{[(5-METHYL-3-ISOXAZOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoxazole moiety enhances its potential as an enzyme inhibitor and contributes to its diverse biological activities .
Properties
Molecular Formula |
C11H12N4O4 |
---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-6-4-9(14-19-6)12-10(16)8-5-7(11(17)18-3)13-15(8)2/h4-5H,1-3H3,(H,12,14,16) |
InChI Key |
QRUWJMLAGTZLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NN2C)C(=O)OC |
Origin of Product |
United States |
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